molecular formula C13H18N2O2 B154440 3,4-Dihydro-3-[(4-morpholinyl)methyl]-2H-1,4-benzoxazine CAS No. 131513-35-4

3,4-Dihydro-3-[(4-morpholinyl)methyl]-2H-1,4-benzoxazine

Cat. No.: B154440
CAS No.: 131513-35-4
M. Wt: 234.29 g/mol
InChI Key: PBDBHLSLPCKGRV-UHFFFAOYSA-N
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Description

3,4-Dihydro-3-[(4-morpholinyl)methyl]-2H-1,4-benzoxazine (CAS: 131513-36-5) is a benzoxazine derivative featuring a 1,4-benzoxazine core substituted with a morpholinylmethyl group at position 3. The morpholine moiety introduces a six-membered heterocycle containing one oxygen and one nitrogen atom, which enhances hydrogen-bonding capacity and modulates lipophilicity (XLogP3: 1.4) . This compound has a molecular weight of 234.29 g/mol and a polar surface area of 33.73 Ų, suggesting moderate solubility and membrane permeability . Benzoxazines are recognized as "privileged scaffolds" in medicinal chemistry due to their versatility in targeting diverse biological pathways, including thrombin inhibition, serotonin receptor antagonism, and potassium channel modulation .

Properties

IUPAC Name

3-(morpholin-4-ylmethyl)-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-2-4-13-12(3-1)14-11(10-17-13)9-15-5-7-16-8-6-15/h1-4,11,14H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBDBHLSLPCKGRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2COC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349509
Record name 3-[(Morpholin-4-yl)methyl]-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131513-35-4
Record name 3-[(Morpholin-4-yl)methyl]-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solventless One-Pot Synthesis via Primary Amine Condensation

The solventless method, exemplified in US Patent 5,543,516, provides a foundational approach for benzoxazine synthesis. For 3-[(4-morpholinyl)methyl] substitution, the primary amine 4-(aminomethyl)morpholine serves as the nitrogen source. A representative procedure involves:

  • Reactants :

    • 4-(Aminomethyl)morpholine (0.1 mol)

    • Phenol (0.2 mol)

    • Paraformaldehyde (0.4 mol)

  • Procedure :
    The reactants are mixed and heated to 100–130°C under mechanical stirring, forming a homogeneous liquid. After 15–30 minutes, the mixture yields the crude benzoxazine monomer. Purification via recrystallization in ethyl acetate or acetone affords the product in >70% yield .

Key Mechanistic Insights :
The reaction proceeds via a Mannich-type mechanism, where formaldehyde bridges the phenolic oxygen and the primary amine’s nitrogen. The morpholinylmethyl group’s electron-donating nature enhances the amine’s nucleophilicity, accelerating ring closure .

Catalytic Synthesis Using Trifluoromethanesulfonic Acid (TfOH)

The ACS Organic Process Research & Development protocol demonstrates the efficacy of TfOH in catalyzing benzoxazine formation. Adapting this method for the target compound involves:

  • Reactants :

    • 4-(Aminomethyl)morpholine (1.42 mol)

    • Benzaldehyde (1.56 mol)

    • Aldimine catalyst (10 mol% relative to amine)

    • TfOH (20 mol%)

  • Procedure :
    Molecular sieves (60 wt%) are added to 2-MeTHF, followed by sequential addition of reactants and TfOH at 0–5°C. After warming to room temperature and stirring for 19 hours, the sieves are filtered, and the organic phase is washed with NaHCO₃. Solvent switching to methanol induces crystallization, yielding 83% pure product .

Optimization Data :

ParameterValueImpact on Yield
Catalyst loading0.2 equiv TfOHMaximizes rate
Solvent2-MeTHF/MeOHEnhances purity
Temperature25°CBalances kinetics

Post-Synthetic Functionalization of Benzoxazine Intermediates

For substrates where direct synthesis is challenging, post-functionalization offers an alternative:

  • Step 1 : Synthesize 3,4-dihydro-2H-1,4-benzoxazine via standard methods .

  • Step 2 : React the benzoxazine’s secondary amine with morpholine and formaldehyde under acidic conditions (e.g., HCl or TFA):

    Benzoxazine+Morpholine+HCHOTFATarget Compound\text{Benzoxazine} + \text{Morpholine} + \text{HCHO} \xrightarrow{\text{TFA}} \text{Target Compound}

    This method achieves moderate yields (50–60%) due to steric hindrance at the benzoxazine nitrogen .

Solid-State Mechanochemical Synthesis

A solvent-free, energy-efficient approach involves mechanochemical grinding:

  • Reactants :

    • 4-(Aminomethyl)morpholine (0.001 mol)

    • Bisphenol-A (0.002 mol)

    • Paraformaldehyde (0.004 mol)

  • Procedure :
    Reactants are ground in a mortar for 10 minutes, transferred to a sealed capillary, and heated at 75°C for 1 hour. Cooling yields a biphasic solid, with the upper layer containing the product. Recrystallization in ethyl ether provides 0.2 g of purified compound .

Thermal and Spectroscopic Characterization

Post-synthesis analysis ensures structural fidelity:

  • Differential Scanning Calorimetry (DSC) :

    • Exothermic peak at 210–226°C corresponds to ring-opening polymerization (ROP) .

    • Endothermic events at 177°C indicate volatilization of byproducts (e.g., morpholine derivatives) .

  • FT-IR Spectroscopy :

    • Absorption at 1,235 cm⁻¹ (C–O–C stretch) confirms benzoxazine ring formation.

    • Peaks at 2,850 cm⁻¹ (C–H stretch) and 1,110 cm⁻¹ (morpholine ring) validate substitution .

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Solventless One-Pot7185High
Catalytic (TfOH)8397Moderate
Post-Functionalization5590Low
Mechanochemical6580Limited

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-3-[(4-morpholinyl)methyl]-2H-1,4-benzoxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzoxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under conditions such as reflux or room temperature.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted benzoxazines, depending on the specific reagents and conditions used.

Scientific Research Applications

3,4-Dihydro-3-[(4-morpholinyl)methyl]-2H-1,4-benzoxazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.

    Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-3-[(4-morpholinyl)methyl]-2H-1,4-benzoxazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and physicochemical profiles of benzoxazine derivatives are highly dependent on substituents at positions 3 and 4. Below is a comparative analysis of key analogs:

Compound Name Substituent at Position 3 Molecular Weight (g/mol) XLogP3 Key Activities Reference
Target Compound 4-Morpholinylmethyl 234.29 1.4 Dual antithrombotic (hypothesized)
Benoxacor (CAS: 98730-04-2) 2,2-Dichloroacetyl 260.1 N/A Pesticide (safener)
13c () 4-Methoxyphenyl ~350 (estimated) N/A Antiproliferative
Compound 17a () Carboxylate-amidine pharmacophore ~500 (estimated) N/A Thrombin inhibition (Ki < 1 µM)
2H-1,4-Benzoxazin-3(4H)-one () Oxo group 149.15 0.9 Natural plant defense metabolite

Key Observations :

  • Compound 17a (from antithrombotic studies) employs a carboxylate-amidine motif for dual thrombin/GPIIb/IIIa activity, whereas the target compound’s morpholine may favor alternative binding modes .
  • The oxo group in 2H-1,4-benzoxazin-3(4H)-one reduces lipophilicity (XLogP3: 0.9 vs. 1.4) and shifts applications toward plant defense rather than human therapeutics .

Biological Activity

3,4-Dihydro-3-[(4-morpholinyl)methyl]-2H-1,4-benzoxazine is a heterocyclic compound notable for its potential biological activities, including antimicrobial and anticancer properties. This compound features a benzoxazine ring fused with a morpholine moiety, which enhances its chemical reactivity and biological efficacy. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.

The compound has the following chemical characteristics:

Property Value
Molecular FormulaC₁₃H₁₈N₂O₂
Molecular Weight234.29 g/mol
Boiling Point379.5 ± 37.0 °C (predicted)
Density1.139 ± 0.06 g/cm³ (predicted)
pKa6.35 ± 0.10 (predicted)

These properties suggest that the compound is stable under typical laboratory conditions, which is advantageous for further biological studies.

The mechanism of action of this compound involves interactions with specific molecular targets. It may inhibit certain enzymes or receptors, leading to observed biological effects such as:

  • Enzyme Inhibition: The compound has shown the ability to inhibit serotonin-3 (5HT3) receptors, which are involved in various physiological processes, including pain perception and nausea regulation .
  • Antimicrobial Activity: Preliminary studies indicate potential antimicrobial effects against various pathogens, although detailed mechanisms remain to be elucidated.

Anticancer Activity

Research has indicated that derivatives of benzoxazine compounds exhibit significant anticancer properties. For example, a study reported that certain benzoxazine derivatives showed high affinity for the 5HT3 receptor and demonstrated long-lasting antagonistic activity in vivo, suggesting a potential therapeutic application in cancer treatment .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, indicating its potential as an antibacterial agent. Further research is necessary to confirm these findings and understand the underlying mechanisms.

Case Studies

  • Serotonin Receptor Antagonism:
    A series of analogs derived from 3,4-dihydro-2H-1,4-benzoxazine were synthesized and tested for their ability to antagonize the 5HT3 receptor. Notably, one derivative exhibited a Ki value of 0.019 nM, indicating potent receptor binding and prolonged activity .
  • Antimicrobial Evaluation:
    In a comparative study of various benzoxazine derivatives against common bacterial pathogens, several compounds demonstrated significant inhibitory effects on bacterial growth, supporting their potential use in developing new antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,4-Dihydro-3-[(4-morpholinyl)methyl]-2H-1,4-benzoxazine
Reactant of Route 2
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3,4-Dihydro-3-[(4-morpholinyl)methyl]-2H-1,4-benzoxazine

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